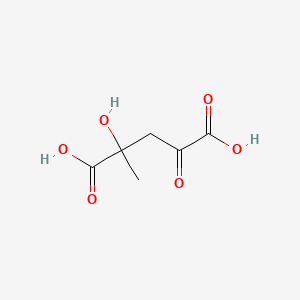
4-Hydroxy-4-methyl-2-oxoglutaric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-4-methyl-2-oxoglutaric acid is an oxo dicarboxylic acid. It derives from a glutaric acid. It is a conjugate acid of a 4-hydroxy-4-methyl-2-oxoglutarate(2-).
科学研究应用
Enzymatic Reactions
One of the primary applications of 4-hydroxy-4-methyl-2-oxoglutaric acid is its role as a substrate for specific enzymes, notably 4-hydroxy-4-methyl-2-oxoglutarate aldolase . This enzyme catalyzes the conversion of this compound into pyruvate, playing a crucial role in the degradation of aromatic compounds such as benzoate .
Table 1: Enzymatic Characteristics
| Enzyme | Reaction | Substrate | Products |
|---|---|---|---|
| 4-Hydroxy-4-methyl-2-oxoglutarate aldolase | 4-hydroxy-4-methyl-2-oxoglutarate → 2 pyruvate | This compound | Pyruvate |
Metabolic Pathways
The compound is implicated in several metabolic pathways, particularly in bacterial degradation processes. It has been identified as a precursor to various metabolites involved in the breakdown of lignin and other complex organic compounds. Recent studies have highlighted its role in the production of 2-methyl-4-oxopent-2-enedioic acid , which serves as a catabolic intermediate .
Case Study: Lignin Degradation
A notable case study involves the utilization of this compound in bacterial systems for lignin degradation. Research indicates that this compound can be enzymatically converted to zymonic acid, which subsequently leads to further breakdown products through non-hydrolytic pathways .
Table 2: Metabolic Pathway Overview
| Pathway | Key Intermediate | Final Products |
|---|---|---|
| Lignin Degradation | This compound | Methylsuccinic acid |
| Aromatic Compound Degradation | Zymonic acid | Various short-chain fatty acids |
Therapeutic Applications
Emerging research suggests potential therapeutic applications for this compound. Its antioxidant properties have been explored in various studies, indicating that it may help mitigate oxidative stress in biological systems. Additionally, its role in metabolic regulation positions it as a candidate for further investigation in metabolic disorders .
Case Study: Antioxidant Properties
Research has shown that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies on related flavonoids demonstrate their capacity to scavenge free radicals and reduce oxidative damage, suggesting that 4-hydroxy derivatives might offer similar benefits .
属性
分子式 |
C6H8O6 |
|---|---|
分子量 |
176.12 g/mol |
IUPAC 名称 |
2-hydroxy-2-methyl-4-oxopentanedioic acid |
InChI |
InChI=1S/C6H8O6/c1-6(12,5(10)11)2-3(7)4(8)9/h12H,2H2,1H3,(H,8,9)(H,10,11) |
InChI 键 |
YRWAMSXHYBBHFL-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C(=O)O)(C(=O)O)O |
规范 SMILES |
CC(CC(=O)C(=O)O)(C(=O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















